4-Thione vs. 2-Thione Regioisomeric Differentiation: Impact on Physicochemical and Pharmacological Properties
The 4-thione regioisomer (target compound) exhibits fundamentally different acid-base and hydrogen-bonding properties compared to the 2-thione regioisomer, a distinction with direct consequences for receptor recognition. Spectroscopic and quantum chemical studies on 2-arylquinoline-4(1H)-thiones have established that the 4-thione group engages in distinct tautomeric equilibria and electronic delocalization patterns relative to 2-thione analogs [1]. The Chemistry of Heterocyclic Compounds reports that 2-thioquinolones are weaker conjugate acids and bases than 4-thioquinolones, confirming a measurable thermodynamic difference between the two regioisomeric series [2].
| Evidence Dimension | Relative acid-base strength (regioisomeric comparison) |
|---|---|
| Target Compound Data | 4-Thione regioisomer (target scaffold); stronger conjugate acid/base character |
| Comparator Or Baseline | 2-Thione regioisomer; weaker conjugate acid/base character |
| Quantified Difference | Rank-order difference established; exact pKa values not reported for these specific compounds |
| Conditions | Comparative analysis of thioquinolone regioisomers (literature review) |
Why This Matters
The 4-thione regioisomer's distinct protonation state at physiological pH can directly influence receptor binding kinetics and selectivity profiles, making it a non-substitutable entity for structure-activity relationship (SAR) studies targeting CNS receptors.
- [1] Kacmaz, A., Deniz, N.G., Aydinli, S.G., Sayil, C., Onay-Ucar, E., Mertoglu, E., & Arda, N. (2004). Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives. Journal of Molecular Structure, 690(1-3), 151-157. View Source
- [2] Chemistry of Heterocyclic Compounds. (n.d.). 2-Thioquinolones are weaker conjugate acids and bases than 4-thioquinolones. DeepDyve. View Source
